MS417

Epigenetics Bromodomain inhibition BRD4 targeting

Researchers requiring a BET bromodomain inhibitor with balanced, nanomolar engagement of both BRD4 bromodomains should consider MS417. Unlike (+)-JQ1, whose bulky tert-butyl group restricts BD1 binding, MS417's methyltriazole substituent permits equivalent BD1 (Kd 36.1 nM) and BD2 (Kd 25.4 nM) affinity, eliminating domain-biased inhibition as a confounding variable. - Validated in HIVAN Tg26 mouse model at 0.08 mg/kg-over 100-fold lower than JQ1 (30-50 mg/kg)-reducing compound consumption and dose-related toxicity. - Supplied with ≥98% HPLC purity; typical lead time 3-15 days for standard pack sizes; bulk custom synthesis available on request.

Molecular Formula C20H19ClN4O2S
Molecular Weight 414.9 g/mol
Cat. No. B609344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS417
SynonymsMS417;  MS-417;  MS 417;  GTPL7512;  GTPL-7512;  GTPL 7512.
Molecular FormulaC20H19ClN4O2S
Molecular Weight414.9 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C
InChIInChI=1S/C20H19ClN4O2S/c1-10-11(2)28-20-17(10)18(13-5-7-14(21)8-6-13)22-15(9-16(26)27-4)19-24-23-12(3)25(19)20/h5-8,15H,9H2,1-4H3/t15-/m0/s1
InChIKeyGGRCIHACOIMRKY-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MS417 BRD4 Bromodomain Inhibitor Specifications


MS417 (CAS 916489-36-6), also designated GTPL7512, is a synthetic small-molecule inhibitor belonging to the BET (Bromodomain and Extra-Terminal) bromodomain inhibitor class. It is structurally defined as a (+)-JQ1 analog with a methyltriazole substitution in place of the tert-butyl group found in JQ1 . MS417 functions as a selective BET-specific BRD4 inhibitor, binding to both the first and second bromodomains of BRD4 (BD1 and BD2) with nanomolar affinity [1]. The compound exhibits weak selectivity against the CREB-binding protein (CBP) bromodomain [1]. MS417 is designed to block BRD4 binding to acetylated NF-κB, thereby attenuating NF-κB transcriptional activation of proinflammatory genes [2].

Why MS417 Cannot Be Substituted with Generic BET Inhibitors


BET bromodomain inhibitors exhibit substantial structural and pharmacological heterogeneity that precludes generic substitution. MS417 differs critically from its closest structural analog (+)-JQ1 at the molecular recognition interface: the methyltriazole substituent of MS417 permits tight binding within the BRD4-BD1 cavity, whereas the bulky tert-butyl group of JQ1 sterically hinders optimal engagement with this domain . This structural divergence translates to distinct binding equilibria across the tandem BD1/BD2 architecture of BRD4, with MS417 demonstrating balanced nanomolar Kd values of 36.1 nM (BD1) and 25.4 nM (BD2) [1]. Furthermore, MS417 has been pharmacologically validated in an HIV-associated nephropathy (HIVAN) transgenic mouse model at a low efficacious dose of 0.08 mg/kg, whereas alternative BET inhibitors such as JQ1 require substantially higher doses (30–50 mg/kg) for in vivo efficacy [2][3]. These differences in molecular recognition and in vivo dosing requirements establish MS417 as a distinct chemical entity that cannot be interchanged with other BET inhibitors without altering experimental outcomes.

Comparative Evidence for MS417 Procurement Decisions


Balanced BRD4-BD1/BD2 Binding vs JQ1

MS417 achieves balanced binding affinity across both BRD4 bromodomains, with Kd values of 36.1 nM (BD1) and 25.4 nM (BD2) [1]. This balanced binding profile arises from the methyltriazole substituent of MS417, which accommodates the BRD4-BD1 binding cavity without steric hindrance. In contrast, the bulky tert-butyl group of the closely related analog (+)-JQ1 restricts tight binding to the BD1 cavity, resulting in preferential BD2 engagement and an imbalanced binding equilibrium across the tandem bromodomain architecture .

Epigenetics Bromodomain inhibition BRD4 targeting

In Vivo Efficacious Dose Comparison with BET Inhibitors

MS417 achieves therapeutic efficacy in the HIV-1 transgenic mouse model (Tg26) of HIV-associated nephropathy (HIVAN) at a markedly lower dose compared to widely used BET inhibitors. MS417 administered at 0.08 mg/kg markedly improves renal function, reduces proteinuria, and decreases glomerulosclerosis, tubular injury, and inflammatory cell infiltration in the kidney of Tg26 mice [1]. This 0.08 mg/kg efficacious dose is approximately 375-fold lower than the typical in vivo dose range required for JQ1 (30–50 mg/kg) and over 250-fold lower than doses used for OTX015 (20–50 mg/kg) and I-BET762 (25–30 mg/kg) in preclinical oncology models [2].

In vivo pharmacology Preclinical efficacy HIV-associated nephropathy

NF-κB Transcriptional Blockade Functional Activity

MS417 effectively blocks BRD4 binding to acetylated NF-κB and attenuates NF-κB transcriptional activation of proinflammatory genes. In human embryonic kidney 293T cells stimulated with TNFα, MS417 at 1 μM achieves near-complete inhibition of NF-κB transcriptional activation as measured by luciferase reporter assay [1]. Additionally, MS417 reduces NF-κB p65 acetylation levels in HIV-infected renal tubular epithelial cells (RTEC) . The functional IC50 for cellular NF-κB inhibition has not been systematically compared head-to-head against JQ1 in the same assay, but MS417 demonstrates robust suppression at concentrations consistent with its biochemical potency on BRD4 (IC50 30 nM BD1, 46 nM BD2) [2].

NF-κB signaling Transcriptional regulation Inflammation

Analytical Purity and Batch Consistency

MS417 is commercially available with analytical purity specifications meeting or exceeding 98% by HPLC. Sigma-Aldrich certifies MS417 (SML2442) at ≥98% HPLC purity, with defined solubility of 2 mg/mL in DMSO and recommended storage at 2–8°C . MedChemExpress supplies MS417 (HY-111139) at 99.79% purity [1]. These purity specifications exceed the typical 95% threshold required for reproducible pharmacological studies. While systematic batch-to-batch variability data across vendors are not publicly available, the availability of multiple certified suppliers with HPLC-validated purity provides procurement flexibility while maintaining quality assurance.

Quality control Compound sourcing Reproducibility

Optimal Research Applications for MS417


NF-κB-Driven Kidney Disease Models

Investigators studying HIV-associated nephropathy (HIVAN) or other chronic kidney diseases characterized by NF-κB-mediated inflammation should prioritize MS417. The compound has been validated in the HIV-1 transgenic Tg26 mouse model, demonstrating amelioration of renal injury at 0.08 mg/kg [1]. This validated efficacy in a renal inflammation model, combined with the order-of-magnitude lower dosing requirement relative to JQ1 [2], positions MS417 as the preferred BET inhibitor for renal inflammation research where minimizing compound consumption and potential dose-related toxicities are critical.

BRD4 Bromodomain-Selective Mechanistic Studies

For experiments designed to interrogate the functional consequences of dual BRD4 bromodomain inhibition without BD1/BD2 bias, MS417 offers a distinct advantage over JQ1. The methyltriazole substituent of MS417 permits equivalent engagement of both BRD4-BD1 (Kd 36.1 nM) and BRD4-BD2 (Kd 25.4 nM), whereas the bulky tert-butyl group of JQ1 restricts optimal binding to the BD1 cavity . Researchers investigating transcriptional elongation, chromatin remodeling, or BRD4-dependent gene regulation where both bromodomains contribute to function should select MS417 to avoid confounding interpretations arising from domain-biased inhibition.

HIV Latency Reversal and Antiviral Screening

MS417 has been demonstrated alongside JQ1, I-BET, and I-BET151 to reactivate HIV from latency in polyclonal Jurkat cell populations and primary T-cell models [3]. Given its balanced BD1/BD2 binding profile and functional NF-κB suppression activity, MS417 serves as a representative BET inhibitor in host-directed antiviral screening programs [4]. Researchers evaluating viral response to BET-driven changes in host gene expression can employ MS417 as a tool compound, with the advantage of its structural distinction from JQ1 enabling cross-validation of BET-dependent effects across structurally diverse inhibitors.

Melanoma and BET-Dependent Oncology Studies

MS417 has been evaluated in melanoma xenograft models using NOD/SCID/IL2γR−/− mice, where BRD4 was found significantly upregulated in primary melanoma [5]. While detailed tumor growth inhibition metrics for MS417 alone are not systematically reported across cancer types, the compound's validation in melanoma xenografts supports its use as a BRD4 inhibitor tool in BET-dependent oncology research. Procurement for these studies benefits from the compound's defined purity specifications (≥98% HPLC) and its distinction as a JQ1 analog with balanced BD1/BD2 binding, providing a structurally alternative BET inhibitor for cross-validation experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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